GB1107

Vue d'ensemble

Description

Novel galectin-3 inhibitor, reducing lung adenocarcinoma growth and blocking metastasis

GB1107 is a potent, selective, orally active galectin-3 inhibitor with Kd of 37 nM. This compound Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade.

Mécanisme D'action

Target of Action

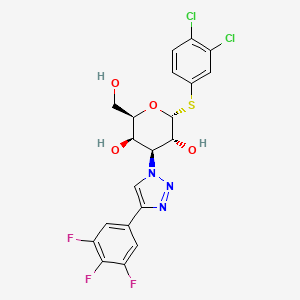

GB1107, also known as (2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol, is a potent, selective, and orally active inhibitor of Galectin-3 . Galectin-3 is a carbohydrate-binding protein that plays a central role in regulating mechanisms of diseases such as fibrosis, cancer, metabolic, inflammatory, and heart disease .

Mode of Action

this compound interacts with Galectin-3, inhibiting its function and thereby reducing the progression of diseases where Galectin-3 plays a key role . For instance, it has been shown to reduce human and mouse lung adenocarcinoma growth and block metastasis in the syngeneic model .

Biochemical Pathways

this compound affects several biochemical pathways. Galectin-3 is a key regulator of chronic inflammation in the lung, liver, and kidney and in the tumor microenvironment where it also instigates macrophage type change, angiogenesis, T-cell anergy, and immune escape . By inhibiting Galectin-3, this compound can mitigate these effects. Furthermore, this compound has been shown to increase tumor M1 macrophage polarization and CD8+ T-cell infiltration .

Pharmacokinetics

this compound is orally active, which means it can be administered by mouth and absorbed through the digestive system . It has been shown to reduce human and mouse lung adenocarcinoma growth and block metastasis in the syngeneic model . In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), this compound shows no sign of excretion, indicating a potentially extended biological half-life .

Result of Action

The inhibition of Galectin-3 by this compound results in a reduction of profibrotic gene expression in liver myofibroblasts and displays antifibrotic activity in CCl4-induced liver fibrosis and bleomycin-induced lung fibrosis mouse models . It also reduces human and mouse lung adenocarcinoma growth and blocks metastasis in the syngeneic model .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of inflammation, infection, or injury can activate macrophages, which are a major driver of the antitumor response . The effectiveness of this compound can also be influenced by the presence of other drugs, as it has been shown to potentiate the effects of a PD-L1 immune checkpoint inhibitor .

Activité Biologique

GB1107 is a novel, orally active inhibitor of galectin-3, a carbohydrate-binding protein implicated in various pathological processes, including cancer progression, fibrosis, and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different cancer types, and relevant case studies.

Galectin-3 is known to facilitate tumor progression by promoting cell adhesion, migration, and invasion. This compound disrupts these processes by inhibiting galectin-3's activity. Key mechanisms include:

- Inhibition of Signaling Pathways : this compound suppresses the ERK1/2 and Akt signaling pathways, which are crucial for cell survival and proliferation in various cancers .

- Promotion of Immune Response : Treatment with this compound enhances M1 macrophage polarization and CD8+ T-cell infiltration, augmenting the anti-tumor immune response .

- Reduction of Anoikis Resistance : this compound has been shown to decrease the migratory and invasive capabilities of cancer cells by promoting anoikis (a form of programmed cell death) in anchorage-independent conditions .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively reduces cell viability in various cancer cell lines. For instance:

- Cell Viability Assays : In studies involving thyroid cancer cells (FTC-133 and 8505C), treatment with this compound at concentrations of 10 µM and 100 µM significantly decreased cell viability over 24 to 72 hours .

- Clonogenic Assays : this compound inhibited colony formation in soft agar assays, indicating its potential to suppress tumorigenic capabilities .

In Vivo Studies

In vivo studies using mouse models have further elucidated the efficacy of this compound:

- Tumor Growth Inhibition : In a model of lung adenocarcinoma, oral administration of this compound (10 mg/kg) led to significantly smaller tumors compared to controls. The study highlighted that this compound not only inhibited tumor growth but also reduced metastasis .

- Combination Therapy : When used in conjunction with PD-L1 blockade, this compound enhanced the therapeutic efficacy by increasing the expression of cytotoxic molecules such as granzyme B and perforin-1 .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Thyroid Cancer : A study demonstrated that this compound effectively reduced the invasive properties of thyroid cancer cells by disrupting galectin-3-mediated signaling pathways .

- Oral Squamous Cell Carcinoma (OSCC) : Research indicated that this compound inhibited OSCC growth by impairing galectin-3's role in promoting cell survival and proliferation in cetuximab-resistant tumors .

- Uterine Serous Carcinoma (USC) : In USC patient-derived organoids, this compound impeded growth and reduced stemness characteristics, suggesting its potential as a therapeutic agent in aggressive forms of cancer .

Table 1: Summary of In Vitro Effects of this compound on Cancer Cell Lines

| Cancer Type | Concentration (µM) | Effect on Viability (%) | Assay Type |

|---|---|---|---|

| Thyroid (FTC-133) | 10 | 50 | Cell Viability |

| Thyroid (8505C) | 100 | 30 | Clonogenic Assay |

| OSCC | 1 | 40 | Proliferation Assay |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Study Type | Treatment Regimen | Tumor Size Reduction (%) | Comments |

|---|---|---|---|

| Lung Adenocarcinoma | 10 mg/kg daily | 65 | Reduced metastasis observed |

| Cetuximab-resistant OSCC | 10 mg/kg daily | 55 | Enhanced efficacy when combined with cetuximab |

| Uterine Serous Carcinoma | 10 mg/kg daily | 70 | Impeded growth in patient-derived organoids |

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2F3N3O4S/c21-10-2-1-9(5-11(10)22)33-20-19(31)17(18(30)15(7-29)32-20)28-6-14(26-27-28)8-3-12(23)16(25)13(24)4-8/h1-6,15,17-20,29-31H,7H2/t15-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGJIUAIYDKFPC-DABHTEOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1S[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.